molecular formula C20H21N7O7 B10844776 5-Formyl-6-hydrofolic acid

5-Formyl-6-hydrofolic acid

Cat. No. B10844776
M. Wt: 471.4 g/mol
InChI Key: CJLRPFSRJZBYFE-CHWSQXEVSA-N
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Description

5-Formyl-6-Hydrofolic Acid: is a derivative of tetrahydrofolic acid, which is a form of folic acid. This compound plays a crucial role in the folate cycle, which is essential for the synthesis of nucleic acids and amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Formyl-6-Hydrofolic Acid involves the reaction of calcium folinate with hydrochloric acid or acetic acid in an aqueous solution. The reaction is carried out at a temperature range of 2°C to 12°C, and the pH is maintained between 2.5 and 3.5. The resulting solid is then isolated by filtration or centrifugation, washed with cold water and an aqueous organic solvent, and dried under reduced pressure .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-6-Hydrofolic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It serves as a carrier molecule for single-carbon moieties, such as methyl, methylene, methenyl, formyl, or formimino groups .

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include various derivatives of tetrahydrofolic acid, which are essential for different biochemical pathways .

Mechanism of Action

5-Formyl-6-Hydrofolic Acid acts as a cofactor in the folate cycle, facilitating the transfer of single-carbon units necessary for the synthesis of nucleic acids and amino acids. It bypasses the inhibition of dihydrofolate reductase by methotrexate, allowing for the continued synthesis of tetrahydrofolate and its derivatives .

properties

Molecular Formula

C20H21N7O7

Molecular Weight

471.4 g/mol

IUPAC Name

(2R)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6-dihydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,8-9,12-13,22H,5-7H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,25,26,32)/t12-,13-/m1/s1

InChI Key

CJLRPFSRJZBYFE-CHWSQXEVSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NC[C@@H]2C=NC3=C(N2C=O)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2C=NC3=C(N2C=O)C(=O)NC(=N3)N

Origin of Product

United States

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